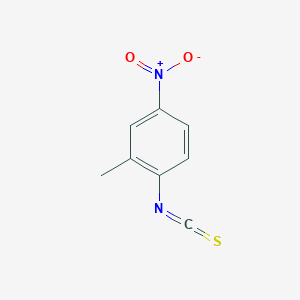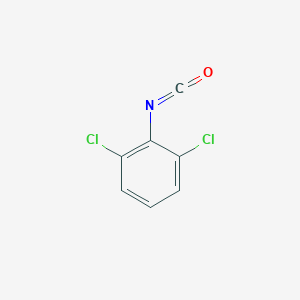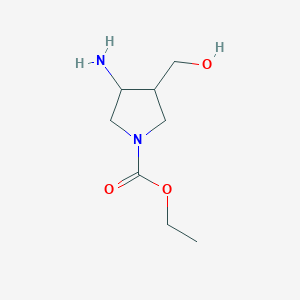
2,5-二甲基苄基氯
描述
2,5-Dimethylbenzyl chloride is a chemical compound that serves as a monomer for polymerization reactions. It is particularly noted for its role in the synthesis of linear polybenzyls, which are of interest due to their potential applications in materials science. The compound's structure, which includes methyl groups at the 2 and 5 positions on the benzyl ring, influences its reactivity and the properties of the polymers produced from it .
Synthesis Analysis
The synthesis of 2,5-dimethylbenzyl chloride-based polymers has been explored through low-temperature Friedel-Crafts step-growth polymerization reactions. These reactions utilize TiCl4—(C2H5)2AlCl catalysts to promote polymerization. However, the synthesis process is sensitive to reaction conditions, which can significantly affect the molecular weight, linearity, glass transition temperature, and crystalline properties of the resulting polymers. Premature precipitation of the highly crystalline poly(2,5-dimethylbenzyl) is a notable challenge, as it prevents the preparation of high molecular weight products .
Molecular Structure Analysis
The molecular structure of 2,5-dimethylbenzyl chloride is characterized by the presence of two methyl groups attached to the benzyl ring. This steric hindrance can influence the reactivity of the compound, particularly in polymerization reactions. The structure of related compounds, such as dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, has been studied, revealing selective reactivity with amino acids like tryptophan and cysteine in aqueous solutions . Although not directly related to 2,5-dimethylbenzyl chloride, these studies provide insight into the behavior of substituted benzyl compounds in various chemical environments.
Chemical Reactions Analysis
2,5-Dimethylbenzyl chloride undergoes polymerization reactions to form linear polybenzyls. The polymerization is influenced by steric effects due to the methyl groups, which can lead to premature termination of the polymer chain. For instance, an indanyl-type termination reaction was observed to limit the molecular weight of poly(α-methylbenzyl), which is structurally similar to poly(2,5-dimethylbenzyl) . The reactivity of 2,5-dimethylbenzyl chloride in these polymerization reactions is a key area of interest, as it determines the properties of the resulting polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2,5-dimethylbenzyl chloride are largely determined by the monomer's structure and the conditions under which polymerization occurs. The presence of methyl groups contributes to the high crystallinity of the polymers, which in turn affects their glass transition temperatures and potential for high molecular weight synthesis. The polymerization process is sensitive to factors such as catalyst choice and reaction conditions, which must be carefully controlled to achieve the desired properties in the final polymer product .
科学研究应用
热物理性质数据
“2,5-二甲基苄基氯”的热物理性质数据 已过严格评估。这些性质包括:
分子结构
“2,5-二甲基苄基氯”的分子结构也得到了充分研究 。 它的分子量为154.637,其IUPAC标准InChI为InChI=1S/C9H11Cl/c1-7-3-4-8 (2)9 (5-7)6-10/h3-5H,6H2,1-2H3 .
聚合反应
“2,5-二甲基苄基氯”会发生低温的Friedel-Crafts逐步增长聚合反应 。 已经研究了反应条件对聚合物分子量、线性度、玻璃化转变温度和结晶性能的影响 .
对玻璃化转变温度的影响
“2,5-二甲基苄基氯”对聚合物玻璃化转变温度的影响 已经过研究。 玻璃化转变温度是聚合物的关键性质,决定了它们的硬度和加工条件 .
对结晶性能的影响
安全和危害
2,5-Dimethylbenzyl chloride is classified as a combustible liquid. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
作用机制
Target of Action
It’s known that this compound is used as a building block in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.
Mode of Action
2,5-Dimethylbenzyl chloride is known to undergo low-temperature Friedel-Crafts step-growth polymerization reaction . This suggests that it can act as an electrophile, reacting with nucleophiles in the system. The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.
Result of Action
The molecular and cellular effects of 2,5-Dimethylbenzyl chloride’s action would depend on the specific reactions it’s involved in. As a building block in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dimethylbenzyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, its participation in Friedel-Crafts reactions suggests that it would be more reactive in the presence of a Lewis acid catalyst .
属性
IUPAC Name |
2-(chloromethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECXPZGFZFGDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061177 | |
| Record name | 2-Chloromethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-45-3 | |
| Record name | 2,5-Dimethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylbenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloromethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,5-dimethylbenzyl chloride influence its reactivity in substitution reactions?
A2: The two methyl groups in the 2 and 5 positions of the benzene ring in 2,5-dimethylbenzyl chloride introduce steric hindrance. This steric hindrance affects its reactivity in nucleophilic substitution reactions (SN2 mechanism). Compared to benzyl chloride, 2,5-dimethylbenzyl chloride reacts slower with nucleophiles like triphenylphosphine. [] This is because the bulky methyl groups hinder the approach of the nucleophile to the reaction center.
Q2: Can you explain the role of 2,5-dimethylbenzyl chloride in the synthesis of rishitinol?
A3: 2,5-Dimethylbenzyl chloride serves as a crucial starting material in the multi-step synthesis of rishitinol, a sesquiterpene alcohol. It's first converted to 5,8-dimethyl-1-tetralone-3-carboxylic acid, which then undergoes a series of transformations to eventually yield racemic rishitinol. [] This synthetic route highlights the versatility of 2,5-dimethylbenzyl chloride as a building block for complex molecules.
Q3: Are there any known limitations of using 2,5-dimethylbenzyl chloride in polymer synthesis?
A4: Yes, a significant limitation is the challenge of obtaining high molecular weight polymers. The polymerization of 2,5-dimethylbenzyl chloride often results in the formation of highly crystalline polymers that precipitate out of the reaction mixture prematurely. This premature precipitation limits the growth of the polymer chains, leading to lower molecular weight products. []
Q4: Has 2,5-dimethylbenzyl chloride been used in the development of organometallic catalysts?
A5: Yes, 2,5-dimethylbenzyl chloride has been employed in the synthesis of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes. These complexes, incorporating a 2,5-dimethylbenzyl group, have demonstrated catalytic activity in Kumada coupling reactions, specifically in the coupling of aryl chlorides with phenylmagnesium bromide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














